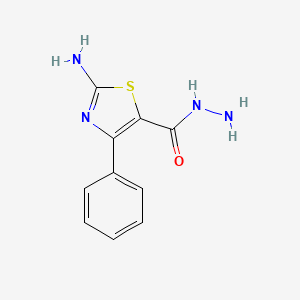

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide

Overview

Description

“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a compound with the CAS Number: 860650-74-4 and a molecular weight of 234.28 .

Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .

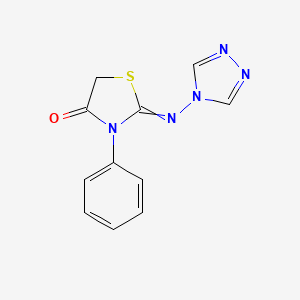

Molecular Structure Analysis

The molecular formula of “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is C10H10N4OS . The InChI Code is 1S/C10H10N4OS/c11-10-13-7 (6-4-2-1-3-5-6)8 (16-10)9 (15)14-12/h1-5H,12H2, (H2,11,13) (H,14,15) .

Physical And Chemical Properties Analysis

“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a solid substance . It has a molecular weight of 234.28 .

Scientific Research Applications

Antibacterial Activity

2-Aminothiazoles, including 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide, have been found to have promising therapeutic roles as antibacterial agents . They have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

Antifungal Activity

These compounds have also demonstrated potent antifungal activity. For instance, compound 2b showed maximum antifungal potential against Candida glabrata, and Candida albicans showed maximum sensitivity to compound 2a . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could be used in the treatment of fungal infections .

Anti-HIV Activity

1,3,4-thiadiazole derivatives obtained from amino acid analogs have been screened for anti-HIV-1 and anti-HIV-2 activity . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the development of anti-HIV drugs .

Antioxidant Activity

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antioxidant agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could have potential antioxidant properties .

Antitumor Activity

2-Aminothiazoles have been found to have promising therapeutic roles as antitumor agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of cancer .

Anti-inflammatory & Analgesic Activity

2-Aminothiazoles have been found to have promising therapeutic roles as anti-inflammatory and analgesic agents . In fact, synthesized compounds were screened for in vivo anti-inflammatory activity by inhibition of carrageenan induced rat paw edema method . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of inflammation and pain .

Anthelmintic Activity

2-Aminothiazoles have been found to have promising therapeutic roles as anthelmintic agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of parasitic worm infections .

Safety and Hazards

The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

properties

IUPAC Name |

2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXCMSKYISJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363240 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

CAS RN |

860650-74-4 | |

| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

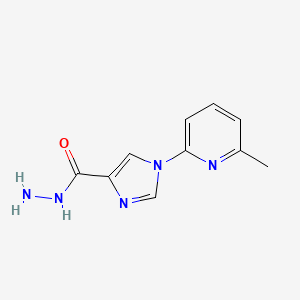

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)